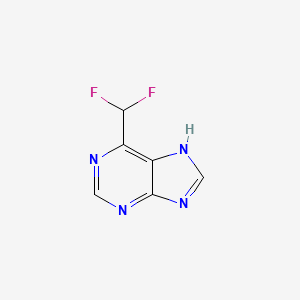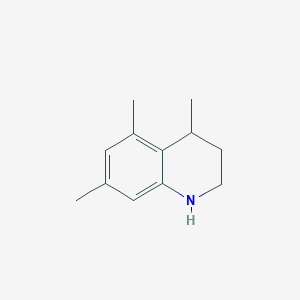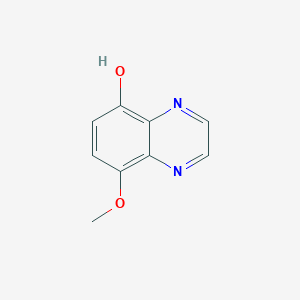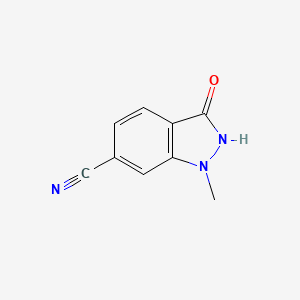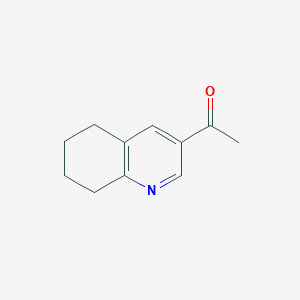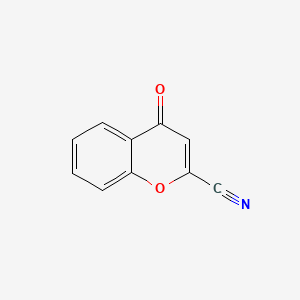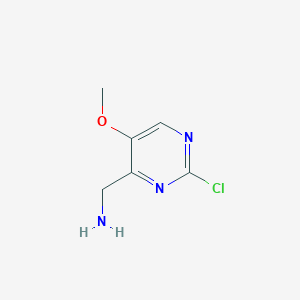
5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one: is an organic compound with a unique structure that includes an indanone core substituted with a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of indanone with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the indanone on the ethylene oxide, followed by ring opening to introduce the hydroxyethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the indanone core can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indanone derivatives.
科学的研究の応用
Chemistry: 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. Its derivatives may exhibit therapeutic effects against various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The indanone core may interact with enzymes or receptors, modulating their function.
類似化合物との比較
- 5-(2-Hydroxyethyl)-4-methylthiazole
- 2,2-Dimethyl-5-(2-oxopropyl)-2H-furo[3,4-h]chromen-7(9H)-one
Comparison: 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one is unique due to its indanone core and hydroxyethyl substitution. This combination provides distinct chemical and biological properties compared to other similar compounds. For example, 5-(2-Hydroxyethyl)-4-methylthiazole has a thiazole ring instead of an indanone core, leading to different reactivity and applications.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
5-(2-hydroxyethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c12-6-5-8-1-3-10-9(7-8)2-4-11(10)13/h1,3,7,12H,2,4-6H2 |
InChIキー |
ZRIKZWDSZRBPTB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=C1C=C(C=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)
